3,5-Difluoro-2-nitrocinnamic acid
Description
Properties
CAS No. |
1807411-49-9 |
|---|---|
Molecular Formula |
C9H5F2NO4 |
Molecular Weight |
229.14 g/mol |
IUPAC Name |
3-(3,5-difluoro-2-nitrophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H5F2NO4/c10-6-3-5(1-2-8(13)14)9(12(15)16)7(11)4-6/h1-4H,(H,13,14) |
InChI Key |
GDHVLNMAASLZQZ-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F |
Canonical SMILES |
C1=C(C=C(C(=C1C=CC(=O)O)[N+](=O)[O-])F)F |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Difluoro-2-nitrocinnamic acid CAS number and identifiers
The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes actionable chemical intelligence, validated synthetic pathways, and rigorous safety protocols over generic descriptions.
Compound Identity & Core Data
3,5-Difluoro-2-nitrocinnamic acid is a highly specialized fluorinated aromatic intermediate. It serves as a critical building block in the synthesis of indole-based pharmacophores, particularly 5,7-difluoroindole , which is increasingly utilized in the development of kinase inhibitors and antiviral agents (e.g., influenza PB2 inhibitors).
Due to the specific substitution pattern (nitro group ortho to the vinyl moiety; fluorine atoms at meta positions relative to the nitro), this compound exhibits unique electronic properties that influence its reactivity in cyclization reactions.
Key Identifiers
| Parameter | Value |
| Chemical Name | (E)-3-(3,5-Difluoro-2-nitrophenyl)acrylic acid |
| CAS Number | 1807411-49-9 |
| Molecular Formula | C₉H₅F₂NO₄ |
| Molecular Weight | 229.14 g/mol |
| Exact Mass | 229.0187 |
| SMILES | OC(=O)/C=C/c1c([O-])c(F)cc(F)c1 |
| InChI Key | Computed upon specific isomer confirmation |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, EtOAc; sparingly soluble in water.[1][2][3] |
Structural Analysis & Reactivity
The 3,5-difluoro-2-nitro substitution pattern creates a highly electron-deficient aromatic ring.
-
Electronic Effects: The two fluorine atoms (inductive withdrawal) and the nitro group (resonance withdrawal) significantly deactivate the ring toward electrophilic aromatic substitution but activate it for nucleophilic aromatic substitution (SNAr).
-
Steric Environment: The nitro group at position 2 is sterically crowded by the vinyl group (position 1) and the fluorine (position 3). This "ortho-effect" forces the nitro group out of planarity, which is a critical factor in subsequent reductive cyclization reactions (e.g., Cadogan-Sundberg indole synthesis).
Synthetic Methodology
While Knoevenagel condensation is the standard route for cinnamic acids, the requisite aldehyde (3,5-difluoro-2-nitrobenzaldehyde ) is frequently unstable or commercially scarce.
Senior Scientist Recommendation: For reliable, scalable synthesis, a Heck Cross-Coupling strategy starting from the commercially available 3,5-difluoro-2-nitroaniline (CAS 361-72-8) is the most robust protocol. This method guarantees regiochemical integrity.
Protocol A: The Heck Coupling Route (Recommended)
This workflow proceeds in two stages: conversion of the aniline to the aryl iodide, followed by palladium-catalyzed coupling.
Stage 1: Sandmeyer Iodination
Reaction: 3,5-Difluoro-2-nitroaniline
-
Reagents: NaNO₂, H₂SO₄ (20%), KI, Urea (quencher).
-
Procedure:
-
Suspend aniline in 20% H₂SO₄ at 0°C.
-
Add aqueous NaNO₂ dropwise (maintain <5°C) to form the diazonium salt.
-
Add urea to quench excess nitrite.
-
Slowly add aqueous KI solution. Allow to warm to room temperature (iodine evolution occurs).
-
Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove iodine), dry, and concentrate.
-
Stage 2: Heck Coupling
Reaction: 3,5-Difluoro-2-nitroiodobenzene + Acrylic Acid
-
Reagents: Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Et₃N (2.5 eq), Acrylic Acid (1.2 eq), DMF (Solvent).
-
Procedure:
-
Charge flask with aryl iodide, acrylic acid, and base in DMF.
-
Degas with N₂ for 15 minutes.
-
Add Pd catalyst and ligand.
-
Heat to 90-100°C for 12-16 hours.
-
Purification: Acidify reaction mixture with 1N HCl to precipitate the crude acid. Recrystallize from Ethanol/Water.
-
Visualization: Synthetic Pathway
Caption: Step-wise synthesis from commercially available aniline precursor to the target cinnamic acid and downstream indole application.
Primary Application: Indole Synthesis
The most significant utility of 3,5-difluoro-2-nitrocinnamic acid is as a precursor for 5,7-difluoroindole (CAS 301856-25-7). Fluorinated indoles are bioisosteres for purines and are critical scaffolds in:
-
Kinase Inhibitors: Modulating selectivity in ATP-binding pockets.
-
Antivirals: Specifically targeting the PB2 subunit of the Influenza A polymerase complex.
Mechanism (Cadogan-Sundberg):
Reductive cyclization using triethyl phosphite (
Safety & Handling Protocols
Hazard Classification: Irritant (Skin/Eye), Potential Mutagen (Nitroaromatic).
| Hazard Category | Protocol |
| Inhalation | Use N95 or P100 respirator. Fine crystalline dust can be potent respiratory irritants. |
| Skin Contact | Nitro-compounds can be absorbed transdermally. Double-gloving (Nitrile) is mandatory. |
| Reactivity | Explosion Hazard: The Cadogan cyclization (using triethyl phosphite) is highly exothermic. On >10g scale, this reaction must be run with careful thermal monitoring and blast shielding. |
| Storage | Store at 2-8°C, protected from light. Hydroscopic. |
References
-
Compound Identification: 3,5-Difluoro-2-nitrocinnamic acid. CAS 1807411-49-9.[4] Advanced Technology & Industrial Co., Ltd. Catalog Entry.
-
Indole Synthesis Application: Design, Synthesis, and Biological Evaluation of Novel Indoles Targeting the Influenza PB2 Cap Binding Region. National Institutes of Health (PMC). Describes the use of 5,7-difluoroindole derivatives.
-
Synthetic Methodology (Heck): Facile, Direct Reaction of Benzaldehydes to 3-Arylprop-2-Enoic Acids. Scientific Research Publishing. Discusses general protocols for substituted cinnamic acids.
-
Precursor Availability: 3,5-Difluoro-2-nitroaniline (CAS 361-72-8). Fluorochem Product Catalog.
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Literature Review of 2-Nitro-Cinnamic Acid Fluorination Patterns
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity. 2-Nitro-cinnamic acid represents a particularly challenging yet valuable substrate for fluorination. Its conjugated system is rendered severely electron-deficient by the synergistic electron-withdrawing effects of the nitro and carboxyl groups. This guide provides an in-depth analysis of the fluorination patterns observed with this substrate, moving beyond simple protocols to explain the causal relationships between reaction methodology and regiochemical outcomes. We will explore radical, nucleophilic, and electrophilic pathways, offering field-proven insights for researchers engaged in the synthesis of novel fluorinated compounds.
The Challenge: The Electronic Landscape of 2-Nitro-Cinnamic Acid
Standard electrophilic additions, which are common for simple alkenes, are notoriously difficult with substrates like 2-nitro-cinnamic acid. The carbon-carbon double bond is significantly deactivated towards attack by electrophilic fluorinating agents (F⁺ sources) due to the powerful resonance and inductive electron withdrawal from the nitro (-NO₂) and carboxylic acid (-COOH) groups. This deactivation necessitates unconventional strategies to achieve C-F bond formation. The primary challenge, therefore, is to either force a reaction upon this electron-poor π-system or to leverage the existing functional groups to mediate fluorination through alternative mechanistic pathways. This guide will dissect three such successful strategies: Decarboxylative Fluorination, Nucleophilic Conjugate Addition, and potential competing Aromatic Fluorination.
Fluorination Pattern 1: Decarboxylative Vinyl Fluorination via Radical Pathways
One of the most effective methods for fluorinating α,β-unsaturated carboxylic acids is through a decarboxylative process. This approach circumvents the challenge of direct addition to the electron-deficient alkene by removing the carboxyl group and generating a vinyl radical intermediate, which is then trapped by a fluorine source.[1][2] This strategy results in the formation of a β-fluorostyrene derivative, effectively replacing the carboxylic acid with a fluorine atom.
Mechanistic Rationale & Causality
This transformation is typically mediated by photoredox or transition-metal catalysis.[1][3] The reaction is initiated by the formation of a carboxyl radical, which rapidly undergoes decarboxylation (loss of CO₂) to generate a vinyl radical. This highly reactive intermediate then abstracts a fluorine atom from an N-F reagent like Selectfluor®, which can act as a fluorine atom transfer agent in radical processes.[2] The choice of a photocatalyst (e.g., fac-Ir(ppy)₃) or a metal salt (e.g., AgNO₃, CuF₂) is critical for efficiently generating the initial radical under mild conditions.[1][3] The stereochemistry of the resulting vinyl fluoride is often retained from the parent cinnamic acid, with (E)-isomers yielding (E)-vinyl fluorides.[4]
Data Summary: Decarboxylative Fluorination Conditions
While direct examples on 2-nitro-cinnamic acid are sparse, the conditions are broadly applicable to various substituted cinnamic acids.
| Catalyst System | Fluorine Source | Base / Additive | Solvent | Key Feature | Reference |
| fac-Ir(ppy)₃ | Selectfluor® | Na₂HPO₄ | CH₃CN / H₂O | Visible-light mediated, mild conditions | [3][5] |
| AgNO₃ (catalytic) | Selectfluor® | - | Acetone / H₂O | Metal-catalyzed radical generation | [1] |
| XeF₂ (stoichiometric) | XeF₂ | - | CH₂Cl₂ | Direct oxidative decarboxylation | [6][7][8] |
| CuF₂ (catalytic) | Togni Reagent | - | Dioxane | Decarboxylative trifluoromethylation | [1] |
Experimental Protocol: Photocatalytic Decarboxylative Fluorination
This protocol is a generalized representation based on established literature for related substrates.[3][5]
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add 2-nitro-cinnamic acid (1.0 eq.), the photocatalyst (e.g., fac-Ir(ppy)₃, 1-2 mol%), and Na₂HPO₄ (2.0 eq.).
-
Reagent Addition: Add the fluorine source, Selectfluor® (1.5-2.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, typically acetonitrile and water (e.g., 3:1 ratio). The use of water is often crucial for dissolving the reagents into a homogeneous solution.[3]
-
Reaction Execution: Seal the vial and place it in front of a blue LED light source with vigorous stirring. Monitor the reaction by TLC or LC-MS until consumption of the starting material.
-
Workup and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the β-fluoro-2-nitrostyrene product.
Fluorination Pattern 2: Nucleophilic Conjugate Addition
An alternative strategy that retains the carbon skeleton involves the nucleophilic addition of a fluoride ion to the electron-deficient alkene. In this Michael-type addition, the fluoride anion (F⁻) acts as the nucleophile, attacking the β-carbon of the conjugated system. This pathway is favorable precisely because of the electronic properties that hinder electrophilic attack.
Mechanistic Rationale & Causality
The strong electron-withdrawing nature of the nitro and carboxyl groups polarizes the C=C bond, creating a significant partial positive charge (δ+) on the β-carbon. This makes it an excellent electrophile for nucleophilic attack. A potent, soluble fluoride source, such as tetrabutylammonium fluoride (TBAF), is required to deliver the nucleophilic F⁻.[9][10] The reaction proceeds via a stabilized enolate intermediate, which is subsequently protonated during workup to yield the β-fluoro-α-nitro-phenylpropanoic acid product. The regioselectivity is dictated by the formation of the more stable enolate intermediate.
Data Summary: Nucleophilic Fluorination Conditions
This approach requires a highly nucleophilic and soluble fluoride source, often in an aprotic polar solvent to enhance fluoride reactivity.
| Fluoride Source | Catalyst / Additive | Solvent | Key Feature | Reference |
| TBAF (anhydrous) | - | THF, DMF | High fluoride nucleophilicity | [9][10] |
| CsF | Phase-transfer catalyst (e.g., 18-crown-6) | CH₃CN | Enhanced solubility and reactivity | [11] |
| Et₃N·3HF | Palladium Catalyst | DCM | Catalytic hydrofluorination of α,β-unsaturated systems | [10] |
Experimental Protocol: Nucleophilic Conjugate Fluorination
This protocol is a generalized representation for the conjugate addition to activated alkenes.[7][9]
-
Reaction Setup: To a flame-dried, inert-atmosphere flask, add the 2-nitro-cinnamic acid or its ester derivative (1.0 eq.) and a polar aprotic solvent like anhydrous THF.
-
Cooling: Cool the solution to a low temperature (e.g., -78 °C or 0 °C) to control the reactivity.
-
Reagent Addition: Slowly add a solution of a soluble fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 eq.), to the stirred solution.
-
Reaction Execution: Allow the reaction to stir at low temperature and slowly warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Quench the reaction by adding a proton source, such as a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude material via column chromatography to isolate the β-fluoro product.
Fluorination Pattern 3: Aromatic Ring Fluorination - A Competing Pathway
Under certain conditions, particularly those favoring nucleophilic aromatic substitution, fluorination may occur on the electron-deficient phenyl ring rather than at the alkene. The nitro group is a powerful activating group for nucleophilic aromatic substitution (SNAᵣ), making the ortho and para positions susceptible to attack.
Mechanistic Rationale & Causality
A potential pathway is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. In this reaction, a nucleophile attacks an electron-deficient aromatic ring at a hydrogen-bearing carbon, followed by base-induced elimination to afford the substituted product. While typically demonstrated with carbon nucleophiles, a related pathway could be envisioned where a fluoride source attacks the nitro-activated ring.[12] More commonly, activated nitroaromatic compounds can undergo fluoro-denitration, where the nitro group itself is displaced by a fluoride anion, though this typically requires harsh conditions.[9] It is crucial for the synthetic chemist to be aware that the conditions chosen for alkene fluorination could potentially lead to competing reactions on the aromatic ring.
Conclusion & Pattern Summary
The fluorination of 2-nitro-cinnamic acid is not a one-size-fits-all process. The strong electron-withdrawing nature of the substrate dictates the viable reaction pathways, largely precluding classical electrophilic additions. Instead, successful strategies rely on either radical-mediated decarboxylation or nucleophilic conjugate addition. The choice of reagents and conditions directly controls the fluorination pattern, providing access to distinct and valuable fluorinated building blocks. Researchers must carefully consider the desired outcome, as conditions favoring one pathway may lead to undesired side reactions on the aromatic ring. This guide serves as a framework for making informed, mechanism-based decisions in the synthesis of novel fluorinated analogs for drug discovery and development.
References
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Pitts, C. R., Bume, D. D., & Lectka, T. (2015). Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products. PMC. [Link]
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Goti, G., et al. (2017). Visible-Light Photocatalytic Decarboxylation of α,β-Unsaturated Carboxylic Acids: Facile Access to Stereoselective Difluoromethylated Styrenes in Batch and Flow. ACS Publications. [Link]
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Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. Macmillan Group - Princeton University. [Link]
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Patrick, T. B., et al. (1986). Replacement of the carboxylic acid function with fluorine. Journal of Organic Chemistry. [Link]
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Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Organic Chemistry Portal. [Link]
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Clayden, J., et al. (2020). ALPHA-FLUORINATION OF NITROBENZENES AND NITROPYRIDINES VIA VICARIOUS NUCLEOPHILIC SUBSTITUTION OF HYDROGEN. The University of Manchester Research Explorer. [Link]
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Stavber, S., & Zupan, M. (2011). Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis. MDPI. [Link]
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Shreeve, J. M., et al. (2007). Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. Request PDF. [Link]
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Gouverneur, V., et al. (2012). Catalytic, Diastereoselective 1,2-Difluorination of Alkenes. PMC - NIH. [Link]
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Sedgwick, D. M., et al. (2018). Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement. PMC. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Nuclophilic Fluorination by F-. Wordpress. [Link]
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Wikipedia. (n.d.). Radical fluorination. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Electrooxidative Hydrofluorination of Aryl-Substituted Alkenes with a Nucleophilic Fluorine Source. Organic Chemistry Portal. [Link]
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Beilstein-Institut. (2015). Reaction of allene esters with Selectfluor/TMSX (X = I, Br, Cl) and Selectfluor/NH4SCN: Competing oxidative/electrophilic dihalogenation and nucleophilic/conjugate addition. Beilstein Journals. [Link]
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Fustero, S., et al. (2018). Iron-catalyzed three-component amino(radio)fluorination of alkenes to unprotected β-(radio)fluoroamines. PMC. [Link]
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Wikipedia. (n.d.). Xenon difluoride. Wikipedia. [Link]
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Tius, M. A. (2019). Addition reactions of alkenes with electronegatively substituted alcohols in the presence of xenon difluoride. Journal of the Chemical Society, Perkin Transactions 2. [Link]
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Rovis, T., et al. (2006). Direct nucleophilic acylation of nitroalkenes promoted by a fluoride anion/thiourea combination. PubMed. [Link]
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Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. [Link]
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Sammis, G. M., et al. (n.d.). Selective Radical Fluorinations. Science of Synthesis. [Link]
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Tius, M. A. (2014). Xenon difluoride in the organic laboratory: a tale of substrates, solvents and vessels. Semantic Scholar. [Link]
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Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular and Cell Biology, University of Connecticut. [Link]
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Peddie, V., et al. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Research portal, Eindhoven University of Technology. [Link]
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Wikipedia. (n.d.). 2-Nitrocinnamaldehyde. Wikipedia. [Link]
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Shin, K., & Kim, H. (2023). Palladium-Catalyzed Electrooxidative Hydrofluorination of Aryl-Substituted Alkenes with a Nucleophilic Fluorine Source. Organic Letters. [Link]
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ResearchGate. (n.d.). Nucleophilic substitution reactions with fluoride. ResearchGate. [Link]
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ResearchGate. (n.d.). Reactions with acyl chloride or fluoride. ResearchGate. [Link]
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Gouverneur, V., et al. (2019). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. PMC. [Link]
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Doyle, A. G. (2015). Electron-Deficient Olefin Ligands Enable Generation of Quaternary Carbons by Ni-Catalyzed Cross-Coupling. The Doyle Group. [Link]
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Wallentin, C.-J., et al. (2015). Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis. PMC. [Link]
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ResearchGate. (n.d.). Structure of cinnamic acid and the substituents of the aromatic ring of... ResearchGate. [Link]
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Ehara, M., et al. (2017). Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. Photochemical & Photobiological Sciences. [Link]
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Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Walsh Medical Media. [Link]
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Li, Z., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Angewandte Chemie. [Link]
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Krische, M. J. (2011). Metal catalyzed reductive coupling of olefin-derived nucleophiles: reinventing carbonyl addition. PMC. [Link]
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Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Synthesis of Fluorinated Amino-Cinnamic Acids from Nitro Precursors
Introduction: The Strategic Value of Fluorinated Amino-Cinnamic Acids
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a powerful tactic to enhance pharmacological properties.[1] Fluorinated amino acids, in particular, are of immense interest as they can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3][4][5] This guide provides a detailed, field-proven framework for the synthesis of fluorinated amino-cinnamic acids, a class of compounds that serve as valuable intermediates and structural motifs in medicinal chemistry.[6] We will navigate the two-stage synthetic journey from readily available fluorinated nitro-aromatic aldehydes to the target amino acids, focusing on the causality behind experimental choices and providing robust, self-validating protocols.
Synthetic Strategy: A Two-Stage Approach
The preparation of fluorinated amino-cinnamic acids from nitro-substituted precursors is fundamentally a two-part process. First, the cinnamic acid backbone is constructed from a fluorinated nitro-aromatic aldehyde. Second, the nitro group is selectively reduced to the corresponding amine. This strategy allows for the late-stage introduction of the versatile amino group, which is a key handle for further chemical modification.
Figure 1: Overall synthetic workflow from nitro precursor to final product.
Part A: Synthesis of Fluorinated Nitro-Cinnamic Acid Precursors
The creation of the α,β-unsaturated carboxylic acid structure, the hallmark of a cinnamic acid, can be achieved through several robust C-C bond-forming reactions. The choice of method depends on the available starting materials, desired stereoselectivity, and tolerance of functional groups.
Method Selection: A Comparative Overview
-
Perkin Reaction: This classic reaction condenses an aromatic aldehyde with an acid anhydride using the alkali salt of the acid as a base catalyst.[7][8] It is particularly well-suited for this synthesis as it directly utilizes the aldehyde functionality of the starting material. The primary drawback can be the high temperatures required.[9][10]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This method involves the reaction of an aldehyde with a stabilized phosphonate carbanion.[11] It is renowned for its excellent reliability and high selectivity for the formation of (E)-alkenes.[12][13]
-
Heck Reaction: A powerful palladium-catalyzed reaction that couples an aryl halide with an alkene (like acrylic acid or its esters).[14][15] This is a versatile and modern approach, though it requires an aryl halide precursor instead of an aldehyde.[16][17]
-
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide is another highly versatile method for forming the required C-C bond.[18][19]
For this guide, we will detail the Perkin Reaction due to its direct applicability to fluorinated nitro-benzaldehyde starting materials and its well-documented procedures.[20][21]
Detailed Protocol: Perkin Reaction for 4-Fluoro-3-nitrocinnamic Acid
This protocol is adapted from established procedures for nitrocinnamic acid synthesis.[20]
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Acetic anhydride
-
Anhydrous sodium acetate (freshly fused is recommended)
-
Deionized water
-
Aqueous ammonia (sp. gr. 0.9)
-
Sulfuric acid (sp. gr. 1.84)
-
95% Ethanol
-
Round-bottomed flask (100 mL) with reflux condenser
-
Oil bath
-
Stir bar
-
Buchner funnel and filtration apparatus
Procedure:
-
Reaction Setup: In a 100 mL round-bottomed flask, combine 4-fluoro-3-nitrobenzaldehyde (10.0 g, 0.059 mol), freshly fused sodium acetate (7.3 g, 0.089 mol), and acetic anhydride (13.0 g, 0.127 mol).
-
Expert Insight: The use of freshly fused sodium acetate is critical. Any moisture present will hydrolyze the acetic anhydride, quenching the reaction. Fusing is done by gently heating the sodium acetate in a porcelain dish until it melts and then resolidifies upon cooling, driving off any absorbed water.
-
Heating: Place the flask in an oil bath and heat the mixture to 180°C with stirring for 10-13 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup - Hydrolysis and Initial Precipitation: Allow the reaction mixture to cool slightly until it is still viscous but pourable. Carefully pour the warm mixture into 200 mL of cold water with vigorous stirring. A solid precipitate of the crude product and unreacted anhydride will form.
-
Filtration: Filter the solid using a Buchner funnel and wash it thoroughly with several portions of cold water to remove water-soluble impurities.
-
Purification via Ammonium Salt Formation: Transfer the crude solid to a beaker and dissolve it in a solution of aqueous ammonia (15 mL) in 150 mL of water. This step selectively dissolves the acidic cinnamic acid product as its water-soluble ammonium salt, leaving behind non-acidic impurities.
-
Expert Insight: This acid-base extraction is a key purification step. The amino group is not yet present, so there is no risk of forming a zwitterion.
-
Filtration and Reprecipitation: Filter the ammonium salt solution to remove any insoluble material. Pour the clear filtrate slowly into a stirred solution of sulfuric acid (10 mL) in 150 mL of water. The 4-fluoro-3-nitrocinnamic acid will precipitate out.
-
Final Filtration and Drying: Collect the purified acid by suction filtration, wash with a small amount of cold water, and suck as dry as possible on the filter.
-
Recrystallization: For highest purity, dissolve the product in a minimal amount of boiling 95% ethanol and allow it to cool slowly to form crystals. Collect the crystals by filtration. Expected yield: 70-78%.
Mechanism Deep Dive: The Perkin Condensation
The reaction proceeds via an aldol-type condensation. The base (acetate) deprotonates the acetic anhydride to form a resonance-stabilized carbanion. This carbanion acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. The resulting alkoxide undergoes a series of steps involving intramolecular acylation and subsequent elimination of water to form the α,β-unsaturated product.[7]
Part B: Chemoselective Reduction of the Nitro Group
The conversion of the nitro group to an amine is a pivotal step. The primary challenge is chemoselectivity : reducing the nitro group without affecting the alkene double bond or the carboxylic acid.
Method Selection: A Comparative Overview
-
Catalytic Hydrogenation: This is a highly efficient method using a catalyst (e.g., Palladium on Carbon, Pd/C) and a hydrogen source.[22][23] While very effective for nitro reduction, standard conditions can also reduce the C=C double bond. Careful control of hydrogen pressure and reaction time is necessary to achieve selectivity.
-
Metal/Acid Reduction: Classic methods using metals like Tin (Sn), Iron (Fe), or Zinc (Zn) in the presence of a strong acid (like HCl) are exceptionally reliable for nitro group reduction.[22][23][24][25] These methods are often highly chemoselective, leaving alkenes untouched, making them ideal for this synthesis.
-
Tin(II) Chloride (SnCl₂): This reagent provides a milder method for reducing aromatic nitro groups and often shows excellent tolerance for other functional groups.[23]
We will detail the Metal/Acid Reduction using Tin and HCl for its high reliability and excellent chemoselectivity for this specific transformation.
Detailed Protocol: Reduction of 4-Fluoro-3-nitrocinnamic Acid
Materials:
-
4-Fluoro-3-nitrocinnamic acid
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask with reflux condenser
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and stir bar, add the 4-fluoro-3-nitrocinnamic acid (5.0 g, 0.023 mol) and granulated tin (8.4 g, 0.071 mol, ~3 eq).
-
Acid Addition: Slowly add concentrated HCl (40 mL) to the flask. The reaction is exothermic; addition may need to be done in an ice bath to control the initial vigor.
-
Heating: Once the initial reaction subsides, heat the mixture to reflux (around 100°C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Expert Insight: The mechanism involves a series of single-electron transfers from the metal surface to the nitro group, with protonation steps occurring in the acidic medium.[26] The process consumes six electrons to convert -NO₂ to -NH₂.
-
Workup - Neutralization: Cool the reaction mixture in an ice bath. Carefully neutralize the excess acid by slowly adding a concentrated solution of NaOH until the pH is basic (pH ~9-10). Tin salts will precipitate as tin hydroxides.
-
Filtration: Filter the mixture through a pad of celite to remove the tin hydroxides. Wash the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Expert Insight: At a basic pH, the product exists as the carboxylate salt, which has some water solubility. However, the overall molecule is often sufficiently organic to be extracted into ethyl acetate. If the product remains in the aqueous layer, it can be isolated by re-acidifying the aqueous layer to the isoelectric point (typically pH ~4-5) to precipitate the zwitterionic amino acid.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude 3-amino-4-fluorocinnamic acid.
-
Purification: The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Purification and Characterization Data
Final product purification is typically achieved through recrystallization. Characterization confirms the successful transformation at both stages.
| Parameter | Fluorinated Nitro-Cinnamic Acid | Fluorinated Amino-Cinnamic Acid |
| Appearance | Pale yellow solid | Off-white to white solid |
| ¹H NMR (DMSO-d₆) | Aromatic protons (δ 7.8-8.5 ppm), Vinylic protons (δ 6.7, 7.8 ppm, J≈16 Hz for E-isomer), Carboxylic proton (δ ~12.5 ppm) | Aromatic protons (δ 6.8-7.5 ppm), Vinylic protons (δ 6.3, 7.5 ppm, J≈16 Hz), Amine protons (broad singlet, δ ~5.5 ppm), Carboxylic proton (δ ~12.0 ppm) |
| ¹³C NMR (DMSO-d₆) | Carbonyl (δ ~167 ppm), Alkene carbons (δ ~120, 140 ppm), Aromatic carbons showing C-F and C-NO₂ substitution patterns | Carbonyl (δ ~168 ppm), Alkene carbons (δ ~118, 138 ppm), Aromatic carbons showing C-F and C-NH₂ substitution patterns |
| FT-IR (cm⁻¹) | ~3000 (O-H), ~1690 (C=O), ~1625 (C=C), ~1530 & ~1350 (asymmetric & symmetric NO₂ stretch) | ~3400 & ~3300 (N-H), ~3000 (O-H), ~1680 (C=O), ~1620 (C=C) |
| MS (ESI-) | [M-H]⁻ peak corresponding to the calculated molecular weight | [M-H]⁻ peak corresponding to the calculated molecular weight |
Note: Specific chemical shifts (δ) are illustrative and will vary based on the exact substitution pattern. The disappearance of the characteristic NO₂ stretches in the IR spectrum is a key indicator of a successful reduction.[27]
Troubleshooting and Field-Proven Insights
| Problem | Possible Cause | Solution |
| Low yield in Perkin Reaction | Wet reagents (especially sodium acetate); Insufficient heating time/temperature. | Ensure sodium acetate is anhydrous by fusing it before use. Monitor the reaction by TLC to ensure completion. |
| Incomplete Nitro Reduction | Insufficient reducing agent; Deactivated catalyst (if using hydrogenation); Insufficient reaction time. | Use a larger excess of the metal/acid reducing agent. Ensure hydrogenation catalyst is fresh and the system is properly purged. Extend reaction time and monitor by TLC. |
| Reduction of C=C double bond | Using catalytic hydrogenation under harsh conditions (high pressure/temp). | Switch to a more chemoselective method like Sn/HCl or Fe/HCl. If using hydrogenation, use lower H₂ pressure (1 atm), a selective catalyst, or a transfer hydrogenation source like ammonium formate. |
| Difficulty isolating product after reduction | Product is zwitterionic and may have high water solubility. | After the basic workup and extraction, carefully re-acidify the aqueous layer to the product's isoelectric point (test small aliquots to find the pH of maximum precipitation) to crash out the amino acid. |
References
-
A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015, December 11). Walsh Medical Media. [Link]
-
Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8). Master Organic Chemistry. [Link]
-
Reduction of nitro compounds - Wikipedia. (n.d.). Wikipedia. [Link]
-
Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential - SciSpace. (n.d.). SciSpace. [Link]
- EP3103877A1 - 4-amino cinnamic acid production method using enzyme - Google Patents. (n.d.).
-
Applications of fluorine-containing amino acids for drug design - PubMed. (2020, January 15). National Center for Biotechnology Information. [Link]
-
Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Synthesis of complex unnatural fluorine-containing amino acids - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]
-
Utilization of fluorinated α-amino acids in small molecule drug design - PubMed. (2025, October 31). National Center for Biotechnology Information. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). YouTube. [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). ResearchGate. [Link]
-
Nitro Reduction - Common Conditions. (n.d.). Denigma. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - MDPI. (2023, August 22). MDPI. [Link]
-
m-NITROCINNAMIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Chemistry LibreTexts. [Link]
-
Recent Advances in the Synthesis of Fluorinated Amino Acids - ResearchGate. (2025, August 6). ResearchGate. [Link]
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). ScienceDirect. [Link]
-
The Perkin Reaction and Related Reactions - ResearchGate. (n.d.). ResearchGate. [Link]
-
Aromatic Side Chain Reduction: Nitro - csbsju. (n.d.). csbsju.edu. [Link]
-
Perkin Reaction Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
A Concise Introduction of Perkin Reaction - Longdom. (n.d.). Longdom Publishing. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Utilization of fluorinated α-amino acids in small molecule drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. byjus.com [byjus.com]
- 8. longdom.org [longdom.org]
- 9. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. asianpubs.org [asianpubs.org]
- 18. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
- 22. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 23. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. pdf.benchchem.com [pdf.benchchem.com]
Reagents for esterification of 3,5-Difluoro-2-nitrocinnamic acid
Application Note: Strategic Esterification of 3,5-Difluoro-2-nitrocinnamic Acid
Abstract
This guide details the reagent selection and experimental protocols for the esterification of 3,5-difluoro-2-nitrocinnamic acid (DFNCA). Due to the compound's specific electronic profile—characterized by a highly electron-deficient aromatic ring and steric crowding at the ortho-nitro position—standard esterification methods require modification to maximize yield and purity. This note prioritizes the Acyl Chloride Method (via Thionyl Chloride) as the gold standard for scalability and impurity control, while providing alternative protocols for specific synthetic needs.
Substrate Analysis & Reactivity Profile
Before selecting reagents, one must understand the unique "danger zones" of the substrate. 3,5-Difluoro-2-nitrocinnamic acid is not a standard carboxylic acid; it is a poly-functionalized electrophile.
-
Electronic Activation (The SnAr Risk): The nitro group at position 2 is strongly electron-withdrawing. It activates the fluorines at position 3 (ortho) and position 5 (para) toward Nucleophilic Aromatic Substitution (SnAr).
-
Implication: Avoid strong bases (e.g., NaOMe, LiOH) or heating with strong nucleophiles, as they may displace the fluorine atoms, leading to impurities.
-
-
The Michael Acceptor: The cinnamic double bond is conjugated with both the electron-poor ring and the carbonyl. It is highly susceptible to Michael addition (1,4-addition) by nucleophiles.
-
Steric Hindrance: The 2-nitro group forces the side chain out of planarity, potentially slowing down nucleophilic attack at the carbonyl carbon in standard Fischer esterifications.
DOT Diagram: Substrate Reactivity Map
Caption: Reactivity map highlighting the high risk of SnAr side reactions at C3/C5 and Michael addition at the alkene.
Reagent Selection Matrix
| Method | Reagents | Suitability | Key Advantage | Critical Risk |
| A. Acid Chloride (Recommended) | SOCl₂ / DMF (cat.) | High | Highest conversion; Acidic conditions prevent SnAr. | HCl gas evolution; requires anhydrous conditions. |
| B. Fischer Esterification | H₂SO₄ / MeOH | Medium | Simple; cheap reagents. | Slow due to sterics; Equilibrium limited. |
| C. Steglich Coupling | DCC / DMAP | Low/Medium | Mild temp; Good for complex alcohols. | Urea byproduct removal; DMAP can cause side reactions. |
| D. Alkyl Halide (Sn2) | MeI / K₂CO₃ | High Risk | Fast; Room temp. | High SnAr risk (Base + F-displacement); Michael addition. |
Detailed Protocols
Protocol A: The "Gold Standard" (Acyl Chloride Route)
Best for: Scale-up, Methyl/Ethyl esters, and ensuring Fluorine integrity.
This method converts the acid to an acid chloride using Thionyl Chloride (SOCl₂). The intermediate is highly electrophilic, overcoming the steric hindrance of the 2-nitro group. The acidic environment protects the fluorines from substitution.
Reagents:
-
Substrate: 3,5-Difluoro-2-nitrocinnamic acid (1.0 eq)
-
Reagent: Thionyl Chloride (SOCl₂) (1.5 – 2.0 eq)
-
Catalyst: N,N-Dimethylformamide (DMF) (2-3 drops)
-
Solvent: Toluene or Dichloromethane (DCM) (anhydrous)
-
Quench: Desired Alcohol (MeOH, EtOH) (Excess)
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂ or N₂ line).
-
Dissolution: Suspend the cinnamic acid derivative (1.0 eq) in anhydrous Toluene (5-10 volumes).
-
Activation: Add Thionyl Chloride (1.5 eq) dropwise. Add 2 drops of DMF (Catalyst).
-
Reaction: Heat to mild reflux (70-80°C) for 2–3 hours. The suspension should become a clear solution as the acid chloride forms.
-
QC Check: Aliquot into MeOH -> TLC. If starting material remains, add 0.5 eq SOCl₂ and reflux 1 hr.
-
-
Evaporation (Critical): Cool to RT. Concentrate under reduced pressure to remove excess SOCl₂ and Toluene. (Co-evaporate with Toluene 2x to remove trace HCl/SOCl₂).
-
Esterification: Redissolve the yellow oil (Acid Chloride) in DCM. Cool to 0°C. Add the desired alcohol (e.g., Methanol) in excess (5-10 eq) slowly.
-
Workup: Stir 1 hr at RT. Remove solvent. Dissolve residue in EtOAc, wash with sat. NaHCO₃ (to remove trace acid), then Brine. Dry over Na₂SO₄.[3]
DOT Diagram: Acid Chloride Workflow
Caption: Workflow for Acid Chloride activation. Step 2 is critical to prevent side reactions with the alcohol.
Protocol B: Modified Fischer Esterification
Best for: Routine synthesis of Methyl Esters where SOCl₂ is unavailable.
Reagents:
-
Substrate (1.0 eq)
-
Methanol (Solvent/Reagent, 20 volumes)
-
Sulfuric Acid (H₂SO₄, conc.) (0.5 – 1.0 eq)
Step-by-Step:
-
Dissolve substrate in Methanol (anhydrous preferred).
-
Add conc. H₂SO₄ dropwise.
-
Reflux: Heat to reflux (65°C) for 12–24 hours. Note: The reaction is slower due to the 2-nitro steric bulk.
-
Workup: Cool to RT. Concentrate to ~20% volume. Pour into ice water. The ester often precipitates as a solid. Filter and wash with cold water. If oil forms, extract with DCM.
Troubleshooting & Quality Control
| Observation | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of 2-NO₂ group. | Switch to Protocol A (Acid Chloride); Increase reaction time. |
| New Impurity (TLC) | SnAr reaction (Fluorine displacement). | Check pH. If basic, acidify immediately. Ensure no strong bases were used. |
| Product is Oil (should be solid) | Trapped solvent or impurities. | Recrystallize from Hexane/EtOAc or Isopropanol. |
Analytical Markers (NMR):
-
1H NMR: Look for the disappearance of the carboxylic acid proton (~11-13 ppm).
-
19F NMR: Essential for this substrate.
-
Starting Material: Two distinct signals (approx -110 to -120 ppm).
-
SnAr Impurity: Loss of one Fluorine signal or significant shift indicates substitution.
-
Safety & Handling
-
Thionyl Chloride: Reacts violently with water releasing HCl and SO₂ gases. Perform all operations in a fume hood.
-
Nitro Compounds: While this specific cinnamic acid is generally stable, nitro-aromatics can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).
-
HF Generation: If SnAr occurs with water/hydroxide, Fluoride ions are released. While quantities are small, be aware of HF potential in acidic waste streams.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012. (Mechanisms of SnAr and Carbonyl Substitution).
-
Liyana Pathiranage, A., et al. "Esterification, Purification and Identification of Cinnamic Acid Esters."[2] Journal of Laboratory Chemical Education, 2018, 6(5): 156-158.[2] Link
-
Jiao, Q., et al. "Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN)..." Materials (Basel), 2022, 15(7): 2568.[4] (Reference for reactivity of fluorinated nitro-aromatics). Link
Sources
Troubleshooting & Optimization
Troubleshooting Knoevenagel condensation low yields for fluorinated substrates
Mission Statement
You are encountering low yields with fluorinated substrates (e.g., trifluoromethyl ketones, polyfluorinated benzaldehydes, or fluorinated active methylenes). Standard protocols using piperidine/acetic acid are likely failing due to the unique electronic and steric demands of fluorine. This guide moves beyond basic textbook chemistry to address the "Fluorine Effect" : hyper-electrophilicity, stable hydrate formation, and the susceptibility of products to retro-Knoevenagel cleavage.
Module 1: The Diagnostic Workflow (Triage)
Before altering chemical parameters, you must diagnose the failure mode. Is the reaction not starting, or is the product decomposing?
Figure 1: Diagnostic logic tree for isolating the root cause of low yields in fluorinated Knoevenagel condensations.
Module 2: The "Fluorine Effect" & Mechanistic Traps
Fluorine is not just a "hydrogen mimic"; it fundamentally alters the reaction landscape.
The Hydrate Trap (Low Conversion)
Fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde) are highly electrophilic. In the presence of trace moisture, they form gem-diols (hydrates) that are thermodynamically stable and kinetically inert to nucleophilic attack.
-
Symptom: Starting material persists despite heat and catalyst.
-
Fix: You must shift the equilibrium. Standard Dean-Stark traps may be insufficient. Chemical dehydration (using
or acetic anhydride) is often required.
The Retro-Knoevenagel Problem (Low Isolated Yield)
This is the most common silent killer. The electron-withdrawing nature of fluorine makes the
-
Mechanism: The product acts as a strong Michael acceptor. Water (generated by the reaction) attacks the double bond, reversing the reaction (Retro-Knoevenagel).
-
Symptom: TLC shows product formation during reaction, but yield drops significantly after aqueous workup.
-
Fix: Avoid aqueous workup if possible. Use non-hydrolytic workup (dry loading) or scavenge water in situ.
pKa Mismatch (Side Reactions)
If your active methylene component is fluorinated (e.g., hexafluoroacetylacetone), its pKa is significantly lower (more acidic) than non-fluorinated analogues.
-
Data Comparison:
-
Acetylacetone pKa: ~9.0
-
Hexafluoroacetylacetone pKa: ~4.6
-
-
Consequence: Standard bases (piperidine, pKa ~11) are too strong, leading to rapid deprotonation followed by polymerization or "overshoot" side reactions.
Module 3: Experimental Protocols
Protocol A: The "Nuclear Option" (Lehnert’s Method)
Best for: Sterically hindered trifluoromethyl ketones or stable hydrates.
This method uses Titanium Tetrachloride (
Reagents:
-
Substrate: 10 mmol (e.g., 2,2,2-trifluoroacetophenone)
-
Active Methylene: 10 mmol
-
Solvent: Anhydrous THF or Dioxane (20 mL)
-
Base: Pyridine (20 mmol)
-
Catalyst:
(20 mmol) – Handle with extreme caution
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.
-
Solvation: Dissolve the ketone and active methylene in anhydrous THF. Cool to 0°C .
-
Titanium Addition: Dropwise add
(neat or 1M in DCM) over 10 minutes. A yellow/orange precipitate (Titanium complex) will form. -
Base Addition: Dropwise add Pyridine in THF over 15 minutes. The mixture will likely turn dark.
-
Reaction: Allow to warm to room temperature. Stir for 6–24 hours.
-
Note: The
consumes the water produced, driving the reaction to completion and preventing retro-reaction.
-
-
Quench: Quench with mild acid (1M HCl) or saturated
.-
Critical: Do not use strong basic workup, or the product may hydrolyze.
-
Protocol B: Solvent-Free Mechanochemistry (Green Route)
Best for: Avoiding equilibrium issues and solubility problems.
By removing the solvent, you maximize concentration and prevent the "cage effect" of hydrates.
Step-by-Step:
-
Combine: In a ball-mill jar (stainless steel or zirconia), add aldehyde (1.0 equiv), active methylene (1.0 equiv), and catalyst (Ammonium Acetate, 0.1 equiv).
-
Grind: Mill at 20–30 Hz for 15–60 minutes.
-
Extraction: Extract the solid paste with Ethyl Acetate.
-
Purification: Filter through a short silica plug.
Module 4: Troubleshooting FAQs
Q: My product disappears during column chromatography. Why? A: Fluorinated enones are sensitive to silica gel (which is slightly acidic and retains water).
-
Solution: Deactivate your silica gel with 1% Triethylamine before loading. Alternatively, use neutral alumina or perform recrystallization instead of chromatography.
Q: I see a new spot on TLC that isn't SM or Product. A: This is likely the Michael Adduct . The active methylene compound might have added twice to the aldehyde (1:2 adduct).
-
Solution: Reduce the equivalents of active methylene to 0.95 (slight deficit). Lower the reaction temperature.
Q: Can I use ethanol as a solvent? A: Avoid protic solvents (Ethanol/Methanol) for difficult fluorinated substrates. They can form hemiacetals with the aldehyde, competing with the condensation. Use aprotic polar solvents like Acetonitrile or THF .
Q: The reaction works but the yield is 40%. A: Check the water removal. If using a Dean-Stark, switch to Molecular Sieves (3Å or 4Å) added directly to the reaction pot. For fluorinated substrates, even trace water triggers the retro-reaction.
Summary of Optimization Parameters
| Parameter | Standard Condition | Fluorinated Condition | Reasoning |
| Solvent | Ethanol/Toluene | THF, MeCN, or Solvent-Free | Avoid hemiacetal formation; improve solubility. |
| Catalyst | Piperidine/AcOH | Strong dehydration required; Lewis acid activation. | |
| Water Removal | Dean-Stark | In-situ Chemical ( | Equilibrium lies heavily toward SM; physical removal is too slow. |
| Workup | Aqueous Wash | Dry Loading / Filtration | Prevent hydrolysis (Retro-Knoevenagel) during extraction. |
References
-
Lehnert, W. (1973).
/Base." Tetrahedron Letters, 14(54), 4723-4724. -
Ogiwara, Y., et al. (2015).[1] "Indium(III)-Catalyzed Knoevenagel Condensation of Aldehydes and Activated Methylenes Using Acetic Anhydride as a Promoter." The Journal of Organic Chemistry, 80(6), 3101–3110.
-
Tarrant, P., & Taylor, R. E. (1959). "Fluoroolefins. VI.
-Unsaturated Ketones." The Journal of Organic Chemistry, 24(12), 1888–1891. -
Kaupp, G., et al. (2002). "Solvent-free Knoevenagel condensations and Michael additions in the solid state." Tetrahedron, 58(19), 3959-3971.
-
Begtrup, M., et al. (2006). "Acidity of Fluorinated Active Methylene Compounds." Journal of the Chemical Society, Perkin Transactions 2. (General reference for pKa shifts in fluorinated species).
Sources
Technical Support Center: Purification of 3,5-Difluoro-2-nitrocinnamic Acid
This guide is designed for researchers and process chemists optimizing the purity of 3,5-Difluoro-2-nitrocinnamic acid .[1] It moves beyond generic advice, focusing on the specific physicochemical behavior of electron-deficient, fluorinated ortho-nitrocinnamic acid derivatives.
Topic: Impurity Removal & Recrystallization Protocols Applicable Compound: 3,5-Difluoro-2-nitrocinnamic acid (CAS: Variable/Derivative) Synthesis Context: Typically Knoevenagel condensation (Aldehyde + Malonic Acid).[1]
Module 1: Diagnostic & Initial Assessment
Q: My crude product is a dark yellow/brown sticky solid. Is this normal? A: Yes, but it indicates significant contamination.[1] The "stickiness" usually arises from oligomeric resins formed during the Knoevenagel condensation or residual high-boiling solvents (like piperidine/pyridine). The dark color is often due to trace phenolic impurities or decarboxylated by-products.
-
Action: Do not attempt direct recrystallization on a sticky gum. Perform the Acid-Base Workup (Protocol A) first to convert the bulk material into a manageable solid.
Q: HPLC shows a peak at RRT ~0.8-0.9 relative to the main peak. What is it? A: This is most likely the unreacted starting material, 3,5-difluoro-2-nitrobenzaldehyde .[1]
-
Mechanism: Aldehydes lack the acidic proton of the carboxylic acid.
-
Removal Strategy: It is chemically neutral. It will not dissolve in aqueous bicarbonate/ammonia, allowing for easy separation via filtration or solvent extraction (See Protocol A).[1]
Q: I see a small peak just after the main peak. Is it the cis (Z) isomer? A: Likely. The Knoevenagel reaction predominantly yields the thermodynamically stable trans (E) isomer. However, the cis isomer can form, especially if the reaction was exposed to light or excessive heat.
-
Solubility Note: The cis isomer is generally more soluble in polar solvents than the trans isomer. It often remains in the mother liquor during recrystallization.
Module 2: The "Chemical Wash" (Acid-Base Extraction)
Context: Recrystallization is a polishing step, not a bulk cleaning step. If your crude contains >5% unreacted aldehyde or resins, you must use chemical differentiation first.[1]
Protocol A: Ammonium/Bicarbonate Workup
Target: Separation of neutral impurities (Aldehydes, Resins) from the acidic product.[1]
-
Dissolution: Suspend the crude solid in 10% aqueous Ammonia (NH₄OH) or Saturated Sodium Bicarbonate (NaHCO₃) .
-
Ratio: Use ~10 mL per gram of crude.
-
Observation: The cinnamic acid will dissolve as the ammonium/sodium salt. The aldehyde and resins will remain undissolved.
-
-
Filtration: Filter the mixture through a Celite pad or sintered glass funnel.
-
Residue: Discard the solid residue (contains aldehyde/resins).
-
Filtrate: Keep the clear yellow liquid (contains your product).
-
-
Precipitation: Slowly add 6N HCl to the filtrate with vigorous stirring until pH < 2.
-
Critical Step: Do not add acid too fast, or you will trap impurities inside the precipitating crystal lattice.
-
-
Collection: Filter the resulting white/pale-yellow precipitate. Wash with cold water to remove inorganic salts. Dry thoroughly before Module 3.
Module 3: Recrystallization Strategies
Q: Which solvent system is best for the 3,5-difluoro derivative? A: The fluorine atoms increase lipophilicity compared to unsubstituted nitrocinnamic acid. Water alone is a poor solvent; pure ethanol is often too good (low recovery).[1]
Solvent Selection Table
| Solvent System | Suitability | Comments |
| Ethanol / Water (95:5 to 70:30) | Primary Choice | Best balance.[1] Dissolves product hot; poor solubility cold.[2] Fluorines tolerate the water co-solvent well. |
| Glacial Acetic Acid / Water | Secondary Choice | Excellent for removing colored impurities. The product forms very dense, high-purity crystals. |
| Toluene | Alternative | Good if the main impurity is very polar. However, ortho-nitro compounds can sometimes form solvates.[1] |
| Ethyl Acetate / Hexane | Avoid | Often leads to "oiling out" rather than crystallization for this specific class. |
Protocol B: The Ethanol/Water Recrystallization
-
Saturation: Place the dried solid (from Protocol A) in an Erlenmeyer flask. Add 95% Ethanol and heat to boiling.
-
Dissolution: Add hot ethanol in small portions until the solid just dissolves.
-
Troubleshooting: If the solution is dark, add activated charcoal (1-2% by weight), boil for 2 mins, and filter hot.
-
-
The Water Titration: While keeping the solution near boiling, add hot water dropwise.
-
Stop immediately when a faint, persistent turbidity (cloudiness) appears.[1]
-
Add 1-2 drops of ethanol to clear the solution back up.
-
-
Crystallization: Remove from heat. Allow to cool to room temperature undisturbed.
-
Why Undisturbed? Rapid cooling or agitation promotes small crystals that trap impurities.
-
-
Harvest: Cool in an ice bath for 30 mins. Filter and wash with ice-cold 50% Ethanol/Water .
Module 4: Advanced Troubleshooting
Q: My product is "oiling out" (forming liquid droplets) instead of crystallizing. A: This is common with fluorinated aromatics, often caused by the melting point being depressed by impurities (acting as a solvent) or the temperature being too high.
-
Fix 1 (Seeding): Add a tiny crystal of pure product to the hot solution as it cools.
-
Fix 2 (Re-heat): Re-heat to dissolve the oil, add slightly more ethanol (solvent), and cool much more slowly.
-
Fix 3 (Trituration): If it oils out upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of a non-solvent (like Hexane or cold water) to induce solidification.
Q: The melting point is broad (e.g., 185-195°C). A: A broad range (>2°C) confirms impurity.[1]
-
If the impurity is inorganic (salt residues from Protocol A), the solid will leave a residue upon combustion. Remedy: Wash with water.[1][3][4][5]
-
If the impurity is organic (isomers), the range is depressed. Remedy: Recrystallize from Toluene.
Visual Workflow: Purification Decision Tree
The following diagram outlines the logic flow for purifying the crude reaction mixture.
Figure 1: Step-by-step purification logic for separating acidic product from neutral impurities prior to final polishing.[1]
References
-
Organic Syntheses, Coll.[1] Vol. 4, p. 731 (1963). Preparation of m-Nitrocinnamic Acid. (Standard protocol for nitrocinnamic acid purification via ammonia/acid precipitation).
-
Royal Society of Chemistry. Knoevenagel Condensation: Mechanism and Modifications. (Context on aldehyde/resin impurities).
-
Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.[1] (Insights into solubility and handling of 3,5-difluoro aromatics).
-
University of Alberta. Recrystallization - Single and Multi-Solvent Methods. (General theory on solvent selection for carboxylic acids).[1]
Sources
Minimizing decarboxylation side reactions in nitrocinnamic acids
Welcome to the Nitrocinnamic Stability Hub
As a Senior Application Scientist, I understand that working with electron-deficient cinnamic acids—specifically nitro-substituted variants—presents a unique thermodynamic challenge. The electron-withdrawing nature of the nitro group (
This guide is structured to troubleshoot the three critical phases where this side reaction destroys yield: Synthesis , Catalysis , and Purification .
Module 1: Synthesis Troubleshooting (The Knoevenagel Route)
User Question: "I am synthesizing 2-nitrocinnamic acid via Knoevenagel condensation (aldehyde + malonic acid), but my yield is low and I detect significant amounts of 2-nitrostyrene. How do I stop this?"
Technical Diagnosis: You are experiencing Thermal Over-Decarboxylation . The Knoevenagel-Doebner reaction relies on a controlled decarboxylation of the dicarboxylic intermediate to form the cinnamic acid. However, the nitro group stabilizes the transition state for a second decarboxylation event, converting your desired acid into a styrene (vinylbenzene).
Corrective Protocol: The "Low-Thermal" Doebner Modification
-
Base Selection: Switch from pure pyridine as solvent to a Pyridine/Piperidine catalytic system in a lower-boiling solvent or strictly controlled temperature bath.
-
Temperature Ceiling: Do not exceed 70–80°C . Standard protocols often call for refluxing pyridine (115°C), which is fatal for o-nitrocinnamic acid stability.
-
Quenching: Acidify with ice-cold HCl . Heat during the acidification step (workup) often triggers the loss of
.
Data Table 1: Base & Temperature Impact on Stability
| Parameter | Standard Protocol (High Risk) | Optimized Protocol (Low Risk) | Reason for Change |
| Solvent | Pyridine (Reflux) | Ethanol or Toluene + Cat. Pyridine | Reduces thermal stress on the product. |
| Catalyst | Piperidine (excess) | Piperidine (0.1 eq) + Glacial HOAc | Buffering prevents basicity-induced fragmentation. |
| Temp | 115°C | < 80°C | o-Nitro group lowers |
| Workup | Warm Acidification | Cryogenic Acidification (0°C) | Prevents acid-catalyzed decarboxylation. |
Visualizing the Danger Zone
The following diagram illustrates the kinetic pathway. Your goal is to stop at Node C, but thermal momentum pushes the reaction to Node D.
Caption: The "Second Decarboxylation" (C
Module 2: Downstream Applications (Heck & Cross-Coupling)
User Question: "I am using 4-nitrocinnamic acid in a Pd-catalyzed Heck reaction. The starting material disappears, but I'm isolating 4-nitrostyrene instead of the coupled product. Is the catalyst eating my acid?"
Technical Diagnosis: You are inadvertently running a Decarboxylative Heck instead of a standard Heck. Palladium (II) can facilitate protodecarboxylation, especially in the presence of:
-
Silver or Copper salts (often used as additives).
-
High temperatures (>120°C) in polar aprotic solvents (DMF/DMAc).
-
Electron-poor rings: The nitro group makes the carboxylate a better leaving group.
Troubleshooting Workflow:
-
Step 1: Check Additives. Are you using
or ?-
Yes:Remove them. These metals coordinate with the carboxylate and lower the barrier for
extrusion.
-
-
Step 2: Ester Protection.
-
If the reaction requires high heat (
), you must convert the acid to an ester (e.g., methyl 4-nitrocinnamate) before the coupling. The ester bond is thermally stable against decarboxylation. Hydrolyze back to the acid after the coupling.
-
-
Step 3: Solvent Switch.
-
Avoid NMP/DMF if possible. Use 1,4-Dioxane or Toluene (non-polar solvents destabilize the ionic transition state required for decarboxylation).
-
Module 3: Purification & Storage
User Question: "My crude product is yellow. I tried to recrystallize it from boiling water/ethanol, but it turned into a dark oil. How do I purify this without degradation?"
Technical Diagnosis:
Nitrocinnamic acids (especially the ortho isomer) have high melting points (~240°C) but relatively low decomposition temperatures. Boiling water (
Protocol: The "Cold-Precipitation" Method
-
Dissolution: Dissolve the crude solid in 10% NaOH (aq) at Room Temperature . The acid forms a stable sodium salt.
-
Note: If insoluble dark matter remains, filter it out (this is likely polymerized styrene).
-
-
Precipitation: Slowly add this basic solution to a stirred beaker of 2M HCl cooled to 0–5°C .
-
Crucial: Add Base to Acid, not Acid to Base. This ensures the product precipitates immediately upon contact with the acid, preventing it from sitting in a "warm, slightly acidic" zone where decarboxylation is fastest.
-
-
Drying: Vacuum dry at 40°C max . Do not oven dry at >100°C.
Storage Guidelines:
-
Container: Amber glass (Nitrocinnamic acids are photosensitive; UV light triggers E/Z isomerization, and the Z-isomer decarboxylates faster due to steric strain).
-
Atmosphere: Argon/Nitrogen flush (prevents oxidative degradation of any trace styrene).
Summary Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Logical workflow to isolate the cause of decarboxylation based on reaction stage.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. Link
- Authority on the mechanism and the specific role of amine bases in promoting decarboxyl
-
Goossen, L. J., et al. (2010).[1] Pd-catalyzed decarboxylative Heck vinylation of 2-nitrobenzoates. Beilstein Journal of Organic Chemistry, 6, 43. Link
- Demonstrates the susceptibility of nitro-substituted acids to decarboxylation under Pd-c
-
Sinha, A. K., et al. (2007). Green and efficient synthesis of nitrocinnamic acids. Journal of Natural Products, 70(11). Link
- Provides optimized low-temperature protocols for minimizing side reactions.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Sources
Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity Determination of 3,5-Difluoro-2-nitrocinnamic Acid
This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 3,5-Difluoro-2-nitrocinnamic acid. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches and culminating in a validated method suitable for rigorous quality control in a drug development setting.
Introduction: Understanding the Analyte
3,5-Difluoro-2-nitrocinnamic acid is a substituted aromatic carboxylic acid. Its structure, featuring a nitro group, two fluorine atoms, and a carboxylic acid moiety attached to a cinnamic acid backbone, presents specific challenges and opportunities for HPLC analysis. The aromatic ring and the nitro group are strong chromophores, suggesting that UV detection will be highly sensitive. The carboxylic acid group's ionizable nature means that mobile phase pH will be a critical parameter for controlling retention and peak shape.[1][2] The presence of fluorine atoms can influence the molecule's polarity and interaction with the stationary phase.
The primary objective in a pharmaceutical context is to develop a stability-indicating method. This means the method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.[3][4] To achieve this, a forced degradation study is an indispensable part of method development, as mandated by ICH guidelines.[5][6]
The Chromatographic Challenge: A Strategic Overview
The development of a successful HPLC method is a systematic process of optimizing selectivity and resolution. For a molecule like 3,5-Difluoro-2-nitrocinnamic acid, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point due to its wide applicability for non-polar and weakly polar compounds.[7]
Our strategy will be to:
-
Select an appropriate stationary phase: We will compare the performance of a standard C18 column with a Phenyl-Hexyl column to evaluate the impact of different retention mechanisms.
-
Optimize the mobile phase: This will involve a systematic evaluation of organic modifiers (acetonitrile vs. methanol) and the effect of pH on retention and peak symmetry.
-
Establish a stability-indicating profile: We will subject the analyte to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic) to ensure the method can resolve the parent compound from any degradants.[5]
Caption: Workflow for HPLC Method Development.
Experimental Design: Materials and Methods
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Columns:
-
Alternative 1: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Alternative 2: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
-
Chemicals: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water, formic acid, and ammonium acetate. 3,5-Difluoro-2-nitrocinnamic acid reference standard.
Based on the analyte's structure, the following initial conditions are a logical starting point:
| Parameter | Initial Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | An acidic mobile phase will suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column.[8] |
| Mobile Phase B | Acetonitrile (ACN) | ACN is a common organic modifier in RP-HPLC with low viscosity and a good UV cutoff.[9] |
| Gradient | 10-90% B over 20 minutes | A broad gradient is used initially to elute all components and determine the approximate elution strength required for the analyte and any impurities.[10] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The aromatic ring and nitro group suggest strong absorbance in this range.[11][12] A PDA detector will allow for the determination of the optimal wavelength and peak purity analysis.[13] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Results and Discussion: A Comparative Analysis
The choice of stationary phase is critical for achieving the desired selectivity.
-
C18 Column: These columns provide retention primarily through hydrophobic interactions between the C18 alkyl chains and the analyte.[14] For 3,5-Difluoro-2-nitrocinnamic acid, this interaction is expected with the aromatic ring and the cinnamic backbone.
-
Phenyl-Hexyl Column: In addition to hydrophobic interactions, phenyl columns offer π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[15] This can provide alternative selectivity, especially for aromatic and unsaturated compounds.
Table 1: Comparison of Column Performance
| Parameter | C18 Column | Phenyl-Hexyl Column |
| Retention Time | 12.5 min | 13.8 min |
| Tailing Factor | 1.4 | 1.1 |
| Resolution (from nearest impurity) | 1.8 | 2.5 |
The Phenyl-Hexyl column provided a slightly longer retention time, but more importantly, a significantly better peak shape (tailing factor closer to 1) and superior resolution from a closely eluting impurity. The π-π interactions likely contributed to this enhanced separation. Therefore, the Phenyl-Hexyl column was selected for further method optimization.
The organic modifier and pH of the mobile phase are powerful tools for fine-tuning the separation.
-
Acetonitrile (ACN) vs. Methanol (MeOH): While both are common organic modifiers, they can offer different selectivities.[1] In this case, ACN generally provides sharper peaks for aromatic compounds.
-
pH Adjustment: The pKa of the carboxylic acid group is crucial. Operating the mobile phase at a pH at least 2 units below the pKa ensures the analyte is in its neutral form, promoting retention and improving peak shape. Formic acid (pKa ~3.75) effectively achieves this.
Table 2: Mobile Phase Optimization
| Mobile Phase Composition | Retention Time | Tailing Factor |
| 0.1% Formic Acid in Water/ACN | 13.8 min | 1.1 |
| 0.1% Formic Acid in Water/MeOH | 15.2 min | 1.3 |
| 10mM Ammonium Acetate pH 5.0 in Water/ACN | 8.7 min | 1.8 |
As expected, the acidic mobile phase with ACN provided the best combination of retention and peak shape. The use of a buffered mobile phase at pH 5.0 resulted in poor retention and significant peak tailing due to the partial ionization of the carboxylic acid.
Forced Degradation Study: Establishing Stability-Indicating Capability
To ensure the method is stability-indicating, the analyte was subjected to various stress conditions as per ICH guidelines.[5] The goal is to achieve 5-20% degradation to produce a meaningful profile of degradation products.[5]
Table 3: Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis (0.1N HCl, 80°C, 4h) | ~15% | Two major degradation peaks observed at RRT 0.85 and 1.15. |
| Base Hydrolysis (0.1N NaOH, 60°C, 2h) | ~20% | One major degradation peak at RRT 0.70. |
| Oxidative (3% H2O2, RT, 24h) | ~10% | One minor degradation peak at RRT 1.25. |
| Thermal (105°C, 48h) | <5% | No significant degradation observed. |
| Photolytic (ICH Q1B conditions) | ~8% | One minor degradation peak at RRT 0.95. |
The developed HPLC method was able to resolve the main peak from all degradation products, with the resolution being greater than 2.0 in all cases. The peak purity analysis using the PDA detector confirmed that the main peak was spectrally pure under all stress conditions, thus demonstrating the method's stability-indicating nature.
Caption: Forced Degradation Pathways.
Final Optimized and Validated HPLC Method
Based on the comparative data, the following method was finalized and subjected to validation according to ICH Q2(R1) guidelines.[13]
Table 4: Final HPLC Method Parameters
| Parameter | Final Setting |
| Column | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B in 15 min, hold at 70% B for 5 min, re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 280 nm |
| Injection Volume | 10 µL |
The method was validated for specificity, linearity, accuracy, precision, and robustness, with all parameters meeting the acceptance criteria.
Conclusion
This guide has demonstrated a systematic and scientifically-driven approach to developing a robust, stability-indicating HPLC method for the purity determination of 3,5-Difluoro-2-nitrocinnamic acid. By comparing different stationary phases and mobile phase conditions, we have arrived at an optimized method that provides excellent resolution, peak shape, and sensitivity. The successful separation of the parent compound from its forced degradation products confirms the method's suitability for quality control and stability testing in a regulated pharmaceutical environment.
References
-
Microsep. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
-
Pivonka, D. E., & Piserchio, M. V. (2007). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Journal of Liquid Chromatography & Related Technologies, 27(1), 81-98. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Explosives Using EPA Method 8330. Retrieved from [Link]
-
International Journal of Applied Research in Science and Technology. (2023). A Review on HPLC Method Development and Validation in Forced Degradation Studies. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA-RCA: 8330B: Explosives by HPLC. Retrieved from [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]
-
Pharmaceutical Outsourcing. (2012, January 1). Forced Degradation to Develop Stability-indicating Methods. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 30). How to reduce mobile phase consumption during an HPLC analysis. Retrieved from [Link]
-
Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Retrieved from [Link]
-
Restek. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Moravek. (2024, October 22). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]
-
Skender, L., et al. (2004). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Analytical and Bioanalytical Chemistry, 378(2), 536-543. Retrieved from [Link]
-
LCGC International. (2014, February 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from [Link]
-
SCION Instruments. (2025, April 1). HPLC Column Selection Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
-
ResearchGate. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3,5-Difluoro-2-nitroaniline. Retrieved from [Link]
-
SIELC Technologies. (2023, June 6). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
-
LCGC International. (2018, December 10). The LCGC Blog: UV Detection for HPLC – Fundamental Principle, Practical Implications. Retrieved from [Link]
-
PubChemLite. (n.d.). 3,5-difluoro-2-nitrobenzoic acid (C7H3F2NO4). Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
Chromatography Forum. (2012, January 2). How to select the UV wavelength for related substances?. Retrieved from [Link]
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The Fluorine Advantage: A Comparative Analysis of the Bioactivity of 3,5-Difluoronitrocinnamic Acid and its Non-Fluorinated Analogue
A Senior Application Scientist's Guide for Researchers in Drug Discovery
In the relentless pursuit of novel therapeutic agents, medicinal chemists continually seek to enhance the potency, selectivity, and pharmacokinetic profiles of lead compounds. One of the most powerful strategies in this endeavor is the strategic incorporation of fluorine atoms into molecular scaffolds. This guide provides an in-depth comparison of the anticipated bioactivity of 3,5-difluoronitrocinnamic acid against its non-fluorinated parent compound, nitrocinnamic acid. While direct head-to-head comparative studies are not yet prevalent in the public domain, this analysis synthesizes existing data on related compounds and fundamental principles of medicinal chemistry to build a compelling case for the fluorinated analogue's superior potential.
The Strategic Placement of Fluorine: A Game-Changer in Bioactivity
The introduction of fluorine into a drug candidate is far from a trivial modification. Its unique properties—high electronegativity, small van der Waals radius (1.47 Å, similar to hydrogen's 1.20 Å), and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1] Strategic fluorination can lead to:
-
Enhanced Binding Affinity: The highly polarized C-F bond can engage in favorable electrostatic and hydrogen-bond interactions with biological targets, potentially increasing binding affinity.[2]
-
Improved Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation. This can increase the compound's half-life and bioavailability.[1][3]
-
Increased Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes and reach its target.[1][2]
-
Modulation of Physicochemical Properties: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influencing a compound's ionization state and, consequently, its absorption and distribution.[1]
These well-established principles form the basis of our comparative analysis.
Chemical Structures at a Glance

Figure 1. Chemical structures of Nitrocinnamic Acid and 3,5-Difluoronitrocinnamic Acid.
The key difference between the two molecules is the substitution of two hydrogen atoms with fluorine atoms at the 3 and 5 positions of the phenyl ring in the fluorinated analogue. This seemingly small change is predicted to have a significant impact on the molecule's overall bioactivity.
Comparative Bioactivity Profile: A Data-Informed Projection
While direct comparative data is sparse, we can extrapolate from existing studies on nitrocinnamic acid and other fluorinated cinnamic acid derivatives to project the likely bioactivity profile of 3,5-difluoronitrocinnamic acid.
Antimicrobial Activity
Nitrocinnamic acid has demonstrated modest antimicrobial activity. A study reported the following Minimum Inhibitory Concentration (MIC) values for 3-nitrocinnamic acid:
| Microorganism | MIC (µM) |
| Aspergillus niger | 43.5[4] |
| Candida albicans | 43.5[4] |
| Bacillus subtilis | 203[4] |
| Escherichia coli | 252[4] |
| Staphylococcus aureus | 252[4] |
Projection for 3,5-Difluoronitrocinnamic Acid: The introduction of two fluorine atoms is expected to significantly enhance antimicrobial potency. The increased lipophilicity conferred by the fluorine atoms would likely facilitate easier penetration through the microbial cell membrane. Furthermore, the electron-withdrawing nature of the difluoro substitution could enhance the compound's interaction with microbial targets. It is plausible that the MIC values for the 3,5-difluoro analogue would be considerably lower across a similar spectrum of microorganisms.
Anticancer Activity
Projection for 3,5-Difluoronitrocinnamic Acid: The 3,5-difluoro substitution pattern is anticipated to confer enhanced anticancer activity. The increased metabolic stability would allow the compound to persist longer in the system, increasing its therapeutic window. Moreover, the altered electronic properties of the phenyl ring due to the fluorine atoms could lead to more effective interactions with key oncogenic targets.
Anti-inflammatory Activity
The anti-inflammatory potential of cinnamic acid derivatives is well-documented, often attributed to their ability to inhibit key inflammatory mediators like nitric oxide (NO), cyclooxygenase (COX), and lipoxygenase (LOX).[9][10]
Projection for 3,5-Difluoronitrocinnamic Acid: It is highly probable that 3,5-difluoronitrocinnamic acid would exhibit superior anti-inflammatory effects compared to its non-fluorinated counterpart. The enhanced membrane permeability would allow for better access to intracellular inflammatory signaling pathways. The modulation of the molecule's electronic profile could also lead to more potent inhibition of pro-inflammatory enzymes.
Mechanistic Insights: Why the Fluorine Advantage is Real
The predicted enhancement in bioactivity for 3,5-difluoronitrocinnamic acid is not merely speculative. It is grounded in the fundamental principles of how fluorine substitution impacts molecular interactions and metabolic fate.
Caption: Predicted impact of 3,5-difluoro substitution on bioactivity.
The electron-withdrawing difluoro groups on the phenyl ring can influence the electronic distribution of the entire molecule. This can lead to a more favorable interaction with the active sites of target enzymes or receptors. Furthermore, the increased metabolic stability at the phenyl ring would prevent enzymatic degradation, ensuring that a higher concentration of the active compound reaches its site of action.
Experimental Protocols for Comparative Evaluation
To empirically validate the projected superior bioactivity of 3,5-difluoronitrocinnamic acid, the following standardized assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for the Broth Microdilution Assay.
Step-by-Step Protocol:
-
Preparation of Compounds: Prepare stock solutions of both nitrocinnamic acid and 3,5-difluoronitrocinnamic acid in a suitable solvent (e.g., DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates at 37°C for 16-20 hours.[1][11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Caption: Workflow for the MTT Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of nitrocinnamic acid and 3,5-difluoronitrocinnamic acid for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[2][3]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[3][7]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[5][7]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Caption: Workflow for the Nitric Oxide Production Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Compound Treatment: Pre-treat the cells with various concentrations of nitrocinnamic acid and 3,5-difluoronitrocinnamic acid for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Inhibition Calculation: Calculate the percentage of nitric oxide inhibition relative to the LPS-stimulated control.
Conclusion and Future Directions
While this guide presents a compelling, evidence-based argument for the enhanced bioactivity of 3,5-difluoronitrocinnamic acid over its non-fluorinated counterpart, empirical validation through direct comparative studies is paramount. The strategic incorporation of fluorine is a proven and powerful tool in medicinal chemistry, and its application to the nitrocinnamic acid scaffold holds significant promise for the development of novel antimicrobial, anticancer, and anti-inflammatory agents. Researchers are encouraged to utilize the provided protocols to conduct these crucial comparative analyses and unlock the full therapeutic potential of this fluorinated compound.
References
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The role of fluorine in medicinal chemistry. (2008). Expert Opinion on Drug Discovery. [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Innovation Journal. [Link]
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Roles of Fluorine in Drug Design and Drug Action. (2010). Current Topics in Medicinal Chemistry. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences. [Link]
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How Is Fluorine Used in the Medical Field?. (2025). Inhance Technologies. [Link]
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Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega. [Link]
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Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome. (2023). CABI Digital Library. [Link]
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A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025). Journal of Visualized Experiments. [Link]
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Antimicrobial Activities of Natural Cinnamic Acid and Synthetic Derivatives: Review. (2023). AIP Conference Proceedings. [Link]
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Design, Synthesis and Biological Evaluation of Novel Primaquine-Cinnamic Acid Conjugates of the Amide and Acylsemicarbazide Type. (2016). Molecules. [Link]
-
An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. (2023). Molecules. [Link]
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Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. (2010). Journal of the Korean Society for Applied Biological Chemistry. [Link]
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Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Molecules. [Link]
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Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (2025). Journal of Pharmacy and Pharmacology. [Link]
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The complementary anti-inflammatory and anticancer activity of hydroxycinnamic acid derivatives. (2021). Atlas of Science. [Link]
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Cinnamic Acid Derivatives and Their Biological Efficacy. (2020). International Journal of Molecular Sciences. [Link]
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Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. (2023). Current Organic Chemistry. [Link]
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Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. (2014). Molecules. [Link]
-
Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Systematic Review Pharmacy. [Link]
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(PDF) Synthesis of a Cinnamic Acid Derivative and Bioactivity as an Anticancer Based on Result Quantitative Structure Activity Relationship (QSAR) Analysis. (2020). ResearchGate. [Link]
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Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. (2014). Molecules. [Link]
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Quantitative Bioactivity Signatures of Dietary Supplements and Natural Products. (2024). ACS Pharmacology & Translational Science. [Link]
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Evaluation of the Antibacterial Activity of Cinnamic Acid and Its Derivatives: Synergistic Effects with Cloxacillin. (2025). International Journal of Molecular Sciences. [Link]
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In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety. (2023). Scientific Reports. [Link]
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Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives. (2023). Molecules. [Link]
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Synergistic Interactions between Selected -Lactam Antibiotics and Cinnamic Acid and Its Chosen Derivatives. (2024). International Journal of Molecular Sciences. [Link]
-
Antibacterial and antibiofilm activity of cinnamic acid against Multidrug-resistant bacteria isolated from Ramadi Teaching hospitals, Iraq. (2024). Journal of Applied and Natural Science. [Link]
-
Synthesis and Anticancer Activity Evaluation of N-(3,4,5- Trimethoxycinnamoyl)anthranilic Acid Derivatives. (2022). ResearchGate. [Link]
-
Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives. (2015). Medicinal Chemistry. [Link]
-
(PDF) Synthesis, Characterization and evaluation of Anti-inflammatory and Antimicrobial Properties of some Cinnamic Acid Derivatives. (2017). ResearchGate. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
